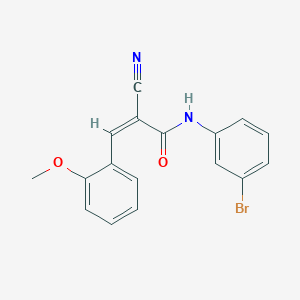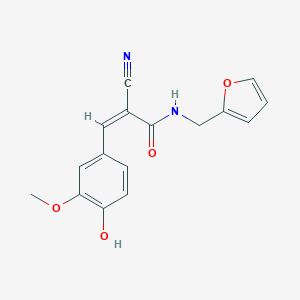![molecular formula C19H21NO5 B255330 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate, also known as EPPB, is a synthetic compound that has been used in scientific research for its potential applications in cancer treatment. EPPB is a member of the benzamide family and has been shown to have promising anticancer properties in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate is not fully understood, but it is believed to target specific cellular pathways that are involved in cancer cell growth and proliferation. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling. By inhibiting HDAC activity, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate can promote the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects in preclinical studies. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for controlling cell growth and proliferation. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has several advantages and limitations for use in lab experiments. One advantage of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate is its specificity for HDAC inhibition, which can help to reduce off-target effects and increase the effectiveness of the compound. However, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate also has limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate. One area of focus is the development of more effective delivery methods for 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate treatment. Additionally, further studies are needed to determine the safety and efficacy of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate in clinical trials.
Synthesemethoden
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-aminobenzoic acid, ethyl glycolate, and phenoxyacetyl chloride. The synthesis of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate requires careful attention to detail and precise control of reaction conditions to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in cancer treatment. In preclinical studies, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to inhibit the growth and proliferation of cancer cells by targeting specific cellular pathways. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle in cancer cells.
Eigenschaften
Produktname |
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate |
|---|---|
Molekularformel |
C19H21NO5 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-ethoxyethyl 4-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-2-23-12-13-24-19(22)15-8-10-16(11-9-15)20-18(21)14-25-17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,20,21) |
InChI-Schlüssel |
OMJAHZNLPVGDGQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)

![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)




![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)